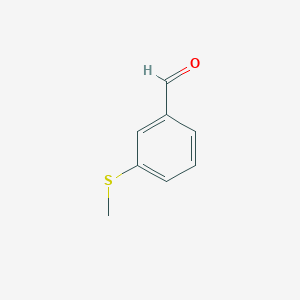

3-(Methylthio)benzaldehyde

Descripción

Significance of Aryl Aldehydes in Chemical Science

Aryl aldehydes, a class of organic compounds featuring an aldehyde functional group attached to an aromatic ring, are of significant importance in chemical science. wisdomlib.org They serve as versatile building blocks in a multitude of chemical syntheses. Their utility extends to the production of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The reactivity of the aldehyde group allows for a wide array of chemical transformations, making these compounds crucial intermediates in the synthesis of more complex molecules. numberanalytics.comnih.gov

Aryl aldehydes are key reactants in the synthesis of Schiff bases, chalcone (B49325) derivatives, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org Their role as precursors in carbonylation reactions further underscores their importance in producing carboxylic acids, esters, and amides. researchgate.net The development of sustainable and efficient methods for the synthesis of aryl aldehydes is an active area of research, highlighting their continued relevance in both academic and industrial settings. researchgate.netunive.it

Unique Structural Features and Reactivity of 3-(Methylthio)benzaldehyde

This compound, also known as 3-methylsulfanylbenzaldehyde, is an aromatic aldehyde that possesses unique structural features influencing its reactivity. chemimpex.com The compound consists of a benzaldehyde (B42025) core substituted with a methylthio group (-SCH₃) at the meta-position.

The aldehyde functional group (-CHO) is the primary site of reactivity in this compound. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org This reactivity allows for a wide range of chemical transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily undergo addition reactions with various nucleophiles. For instance, they react with amines to form imines (Schiff bases), a reaction of significant importance in the synthesis of biologically active compounds. msu.edugrowingscience.com

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. msu.edu

Reduction: Reduction of the aldehyde group yields a primary alcohol.

Condensation Reactions: Aldehydes can participate in condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex molecules. numberanalytics.com

The interplay between the activating methylthio group and the reactive aldehyde moiety makes this compound a valuable intermediate in organic synthesis.

Influence of Methylthio Group on Aromatic Ring

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has explored various avenues, primarily leveraging its utility as a synthetic intermediate. It is a key starting material in the synthesis of a variety of organic compounds. chemimpex.com

One significant area of research is the synthesis of Schiff bases. Derivatives of 4-(methylthio)benzaldehyde (B43086) have been synthesized and shown to possess antibacterial and antioxidant properties. growingscience.comresearchgate.net While this research focuses on the para-substituted isomer, it suggests a potential area of investigation for the biological activities of Schiff bases derived from this compound.

Furthermore, derivatives of this compound have been investigated for their applications in materials science. For instance, the related compound 1,4-bis(((2-methylthio)phenylimino)methyl)benzene has been studied for its potential in developing new materials with specific optical or electrical properties. ontosight.ai The presence of the sulfur atom in the methylthio group can also be exploited in the synthesis of sulfur-containing heterocyclic compounds.

The compound and its derivatives are also used in the flavor and fragrance industry. chemimpex.com Additionally, some (methylthio)phenol derivatives, which are structurally related to this compound, have been identified as semiochemicals in orchids, playing a role in attracting pollinators. nih.gov This highlights the potential for discovering novel biological roles for this class of compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCVVVHUWTVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508051 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73771-35-4 | |

| Record name | 3-(Methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Methylthio Benzaldehyde

Classical Synthetic Approaches

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group to an aromatic ring. In the context of synthesizing a precursor to 3-(methylthio)benzaldehyde, thioanisole (B89551) is the starting material. The reaction involves treating thioanisole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

While this reaction is highly effective for many aromatic compounds, the directing effect of the methylthio group (-SCH₃) in thioanisole is predominantly ortho- and para-directing. This means that Friedel-Crafts acylation of thioanisole typically yields 4-(methylthio)acetophenone and 2-(methylthio)acetophenone as the major products. researchgate.netglobalresearchonline.netm-hikari.com Obtaining the meta-substituted product, which would be a precursor to this compound, is not favored under standard Friedel-Crafts conditions. Therefore, this method is not a direct or efficient route for the synthesis of this compound.

Table 1: Regioselectivity in Friedel-Crafts Acylation of Thioanisole

| Acylating Agent | Catalyst | Major Product(s) | Reference |

| Acetic Anhydride | Zinc Chloride | 4-Methylthio-acetophenone | globalresearchonline.net |

| Acyl Chlorides | Cobalt(II) acetylacetonate | Exclusively C-4 acylated products | researchgate.net |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comthieme-connect.com The resulting electrophilic iminium salt then reacts with the aromatic substrate.

For the synthesis of this compound, thioanisole serves as the electron-rich aromatic substrate. The methylthio group activates the ring towards electrophilic substitution. However, similar to Friedel-Crafts acylation, the methylthio group is an ortho-, para-director. Consequently, the Vilsmeier-Haack reaction on thioanisole would be expected to primarily yield 4-(methylthio)benzaldehyde (B43086) and 2-(methylthio)benzaldehyde. Direct formylation at the meta-position to produce this compound is generally not a primary outcome of this reaction. jk-sci.com

Table 2: General Parameters of the Vilsmeier-Haack Reaction

| Component | Role/Type | Example(s) | Reference |

| Reagents | Formylating agent precursor | DMF, POCl₃, SOCl₂ | jk-sci.com |

| Reactant | Electron-rich aromatic compound | Thioanisole, Anilines, Phenols | wikipedia.org |

| Product | Substituted benzaldehyde (B42025) | Aryl aldehyde | jk-sci.com |

| Reaction Type | Electrophilic Aromatic Substitution | Formylation | jk-sci.com |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. For the synthesis of this compound, a suitable starting material would be a 3-substituted thioanisole derivative, such as 3-bromothioanisole (B20505).

One approach involves the palladium-catalyzed carbonylation of aryl halides. In a typical procedure, 3-bromothioanisole could be reacted with carbon monoxide and a reducing agent in the presence of a palladium catalyst to yield the desired aldehyde. Another strategy involves the carbonylation of thioanisole itself under high pressure and temperature with a solid superacid catalyst, although this method often favors the para-isomer. google.com More recent developments have explored the use of DMF as a surrogate for toxic carbon monoxide gas in palladium-catalyzed carbonylations. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a viable pathway to this compound, often starting with a benzaldehyde derivative that has a leaving group at the meta-position. A common precursor is 3-halobenzaldehyde, such as 3-bromobenzaldehyde.

In this approach, the halogen atom is displaced by a methylthiolate nucleophile (CH₃S⁻). The methylthiolate can be generated from methanethiol (B179389) or its salts, like sodium thiomethoxide. The reaction is typically carried out in a suitable solvent. This method is advantageous as it directly installs the methylthio group at the desired meta-position, avoiding the regioselectivity issues encountered with electrophilic substitution on thioanisole. smolecule.comcymitquimica.com

Modern and Green Synthesis Protocols

Water-Mediated and Catalyst-Free Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Water-mediated and catalyst-free reactions are at the forefront of this movement in green chemistry. rsc.org These reactions often proceed under mild conditions, such as at room temperature, and avoid the use of hazardous catalysts and organic solvents. acs.orgresearchgate.net

While a specific water-mediated, catalyst-free synthesis for this compound is not extensively documented, the principles of such reactions have been applied to the synthesis of various heterocyclic compounds and other molecules. acs.orgacs.orgrsc.org These protocols often rely on the unique properties of water to facilitate reactions, such as through hydrophobic effects and hydrogen bonding. A hypothetical approach for this compound could involve a multi-component reaction in water where the starting materials are designed to self-assemble into the target molecule without the need for a catalyst. researchgate.net

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a significant technique for accelerating organic reactions. dut.ac.za The application of microwave irradiation can drastically reduce reaction times, often leading to higher yields compared to conventional heating methods. dut.ac.zagavinpublishers.com This is attributed to the rapid and efficient heating of the reaction mixture. gavinpublishers.com For instance, syntheses of various heterocyclic compounds and Schiff bases from substituted benzaldehydes have demonstrated significant rate enhancements under microwave irradiation. dut.ac.zagavinpublishers.comscholarsresearchlibrary.com In some cases, reactions that take several hours via conventional heating can be completed in minutes. gavinpublishers.comoup.comoup.com A comparative study on the synthesis of Schiff bases highlighted a reduction in reaction time from 9-10 minutes with conventional heating to 3-5 minutes using microwaves, along with reduced solvent consumption and higher yields. gavinpublishers.com Furthermore, microwave-assisted syntheses have been successfully conducted under solvent-free conditions, combining the benefits of both green chemistry techniques. rsc.orgnih.gov

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| Schiff Base Synthesis | Conventional | 9-10 min | Lower | gavinpublishers.com |

| Schiff Base Synthesis | Microwave | 3-5 min | Higher | gavinpublishers.com |

| Bisquinoline Intermediates | Microwave | Short | High | dut.ac.za |

| 1,2,4-Triazole Synthesis | Conventional | - | Lower | nih.gov |

| 1,2,4-Triazole Synthesis | Microwave | 36-72x Faster | Higher | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating hazardous organic solvents. One such approach is "grindstone chemistry," where reactants are ground together in a mortar and pestle. researchgate.netresearchgate.net This mechanochemical method has been successfully applied to Vilsmeier-Haack reactions, offering a unique, fast, and efficient route for the formylation of aromatic compounds at room temperature. researchgate.net These solvent-free methods are noted for their clean reaction profiles and time efficiency. researchgate.netresearchgate.net

Another approach involves performing reactions neat (without any solvent) or in aqueous media. acs.org Catalyst-free N-formylation of amines has been effectively carried out using formic acid under solvent-free conditions, demonstrating a simple and low-cost method. aun.edu.eg Similarly, iodine has been used as an efficient, non-toxic catalyst for the N-formylation of a wide variety of amines under solvent-free conditions at 70°C, achieving high yields. organic-chemistry.org Water, as a reaction medium, also provides a green alternative, with some multi-component reactions proceeding smoothly at room temperature without any added catalyst. acs.org

Atom Economy and Green Metrics Assessment in Synthesis

The principles of green chemistry are increasingly integral to evaluating synthetic pathways. Atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a key metric. jocpr.com A high atom economy signifies minimal waste generation. jocpr.com The Vilsmeier-Haack reaction, particularly when performed under solvent-free grinding conditions, is noted for its high atom economy. researchgate.netresearchgate.net

Beyond atom economy, other metrics like Reaction Mass Efficiency (RME) and the Environmental Factor (E-factor) provide a more comprehensive assessment of a process's greenness. acs.org For example, a catalyst-free synthesis of pyran derivatives in water demonstrated an atom economy of up to 83.93% and an RME of up to 83.93%, indicating excellent green credentials. acs.org The development of new preparation methods for the Vilsmeier-Haack reagent itself, using phthaloyl dichloride instead of more toxic reagents like phosgene (B1210022) or phosphoryl chloride, is also a move toward a more environmentally benign and atom-efficient process. scirp.org Specifically for a related compound, 4-(Methylthio)benzaldehyde, synthesis via carbonylation of thioanisole is reported to have high atom economy, generating only water and trace amounts of CO₂, which aligns with green chemistry principles. google.com

| Green Metric | Description | Goal | Reference |

| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize | acs.orgjocpr.com |

| Reaction Mass Efficiency (RME) | (Mass of product / Mass of all reactants) x 100% | Maximize | acs.org |

| E-Factor | Total Waste (kg) / Product (kg) | Minimize | acs.org |

| Carbon Efficiency | (Amount of carbon in product / Total carbon in reactants) x 100% | Maximize | acs.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the effective preparation of its core components: a methylthio-substituted benzene (B151609) ring and a formyl group.

Strategies for Methylthio-Substituted Benzene Derivatives

The introduction of a methylthio (-SCH3) group onto a benzene ring is a critical step in forming precursors like thioanisole or its derivatives. Several robust methods exist for this transformation.

One common strategy is nucleophilic aromatic substitution . This can be achieved by reacting a suitable aromatic substrate, such as an aryl halide, with a source of the methylthiolate anion (CH₃S⁻). For example, starting from a chlorinated nitroarene, the chloride can be displaced by a methylthio moiety using sodium thiomethoxide (NaSMe) in a polar aprotic solvent like dimethylformamide (DMF).

Another powerful strategy involves metal-catalyzed cross-coupling reactions . The Suzuki coupling, for instance, can be used to couple 3-methylthiophenylboronic acid with various aryl bromides using a palladium catalyst, demonstrating the utility of methylthio-substituted building blocks in forming more complex structures. tandfonline.com A further method involves the lithiation of an aromatic compound followed by a reaction with dimethyldisulfide. researchgate.net This approach allows for the directed introduction of the methylthio group onto the benzene ring. researchgate.netthieme.de

Formylation Methods for Benzaldehyde Scaffolds

Formylation is the process of adding a formyl group (-CHO) to a compound. wikipedia.org For aromatic scaffolds, this is typically achieved through electrophilic aromatic substitution. wikipedia.org Several named reactions are central to this transformation.

Vilsmeier-Haack Reaction: This is a widely used and effective method for formylating electron-rich aromatic rings, such as thioanisole (methylthiobenzene). cambridge.orgorganic-chemistry.orgwikipedia.org The reaction uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org The resulting electrophilic chloriminium salt attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. cambridge.orgorganic-chemistry.org Thioanisole is explicitly mentioned as a substrate that gives a formyl derivative under these conditions. cambridge.org

Lithiation-Formylation: This two-step process involves the deprotonation of an aromatic C-H bond using a strong organolithium base (e.g., n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent like DMF. commonorganicchemistry.com This method is also applicable to thioanisole, where the lithium thioanisole biscarbanion has been shown to react with DMF to produce benzo[b]thiophene-2-carbaldehyde, indicating the reactivity of the formylation step. researchgate.netnih.gov

Gattermann-Koch and Gattermann Reactions: These are classic methods for formylating aromatic rings. wikipedia.orgnumberanalytics.com The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid with a catalyst, while the Gattermann reaction uses hydrogen cyanide or a cyanide salt. wikipedia.orgnumberanalytics.comgoogle.com

Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) to formylate aromatic rings. commonorganicchemistry.com

Chemical Reactivity and Derivatization of 3 Methylthio Benzaldehyde

Reactions Involving the Aldehyde Group

The aldehyde group is the primary site of reactivity in 3-(methylthio)benzaldehyde, undergoing a range of reactions typical for aromatic aldehydes. These include nucleophilic additions, condensation reactions to form Schiff bases, and reductions to the corresponding alcohol.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. evitachem.com This leads to nucleophilic addition reactions, a fundamental process in organic chemistry. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. smolecule.com The general mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the final alcohol product. evitachem.com While specific examples for this compound are not extensively detailed in the provided results, the reactivity of analogous compounds like 4-chloro-3-fluoro-2-(methylthio)benzaldehyde (B14041586) and 3,5-dichloro-4-(methylthio)benzaldehyde (B14023519) confirms that the aldehyde group readily undergoes nucleophilic addition. evitachem.comsmolecule.com

A significant area of research involving this compound is its use in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). vulcanchem.comijsra.net These reactions are a type of condensation reaction where the aldehyde reacts with a primary amine, eliminating a molecule of water. evitachem.com

The synthesis of Schiff bases from this compound is typically achieved by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid). vulcanchem.comijsra.net The reaction progress can be monitored by thin-layer chromatography (TLC). vulcanchem.com The resulting Schiff base product is often isolated by precipitation in ice-cold water and then purified by recrystallization. vulcanchem.com A variety of primary amines can be used, leading to a diverse range of Schiff base derivatives. vulcanchem.comgrowingscience.comresearchgate.net For example, the reaction of 4-(methylthio)benzaldehyde (B43086) with various substituted amines has been shown to produce Schiff bases in good yields (68-82%). growingscience.comresearchgate.net

Table 1: Synthesis of Schiff Bases from 4-(Methylthio)benzaldehyde and Various Amines This table is based on data for the analogous 4-(methylthio)benzaldehyde and is illustrative of the types of reactions this compound can undergo.

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,5-Dibromopyrazin-2-amine | (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine | - | researchgate.net |

| Various amines | Schiff bases of 4-(methylthio)benzaldehyde | 68-82 | growingscience.comresearchgate.net |

The formation of the Schiff base is confirmed through various spectroscopic techniques. A key indicator is the appearance of a strong absorption band in the FT-IR spectrum corresponding to the C=N (azomethine) stretch, typically observed in the range of 1659–1676 cm⁻¹. vulcanchem.com Concurrently, the characteristic C=O stretching vibration of the aldehyde disappears. In ¹H NMR spectroscopy, the signal for the aldehydic proton (CHO) is absent in the Schiff base, and a new signal for the azomethine proton (CH=N) appears, usually in the range of δ 7.95–8.80 ppm. vulcanchem.com Mass spectrometry is also used to confirm the molecular weight of the synthesized Schiff bases. vulcanchem.comijsra.netresearchgate.net For instance, the mass spectrum of a Schiff base derived from 4-(methylthio)benzaldehyde and 3,5-dibromopyrazin-2-amine showed a molecular ion peak at m/z 387.80, consistent with its calculated molecular weight. researchgate.net

Table 2: Spectroscopic Data for Characterization of Schiff Bases Derived from Methylthiobenzaldehydes This table includes data for derivatives of the analogous 4-(methylthio)benzaldehyde.

| Spectroscopic Technique | Key Feature | Characteristic Range/Value | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | C=N (azomethine) stretch | 1659–1676 cm⁻¹ | vulcanchem.com |

| ¹H NMR Spectroscopy | CH=N (azomethine) proton | δ 7.95–8.80 ppm | vulcanchem.com |

| Mass Spectrometry | Molecular ion peak (m/z) for (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine | 387.80 | researchgate.net |

Aldol (B89426) condensation is another important carbon-carbon bond-forming reaction that aldehydes can undergo. researchgate.net This reaction involves the reaction of an enolizable carbonyl compound with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. researchgate.net While specific studies on the aldol condensation of this compound were not found in the search results, the analogous 4-(methylthio)benzaldehyde has been shown to participate in such reactions. thepharmajournal.comrsc.org For example, 4-(methylthio)benzaldehyde reacts with 3-acetylindole (B1664109) in the presence of 2% NaOH in methanol to yield a chalcone-like product. thepharmajournal.com Another study utilized the aldol condensation of 4-(methylthio)benzaldehyde with acetaldehyde (B116499) to monitor the reaction progress using surface-enhanced Raman scattering (SERS). rsc.org These examples suggest that this compound would also be a suitable substrate for aldol condensation reactions.

The aldehyde group of this compound can be reduced to a primary alcohol, 3-(methylthio)benzyl alcohol. This transformation is a common and important reaction in organic synthesis. While specific reducing agents for this compound were not explicitly detailed, the reduction of the analogous 4-(methylthio)benzaldehyde to 4-(methylthio)benzyl alcohol is a known reaction. nih.govcnr.it This suggests that standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be effective for this conversion. The resulting alcohol can serve as a precursor for further synthetic modifications.

Synthesis of Schiff Bases from this compound

Oxidation to Carboxylic Acids

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 3-(methylthio)benzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, analogs such as 2-fluoro-5-methyl-3-(methylthio)benzaldehyde (B14027210) can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Another common method involves the use of Oxone in a solvent like dimethylformamide (DMF). researchgate.net Research on related compounds like 4-(methylthio)benzaldehyde has shown that oxidation can be achieved with high yields. amazonaws.com The resulting carboxylic acid, 3-(methylthio)benzoic acid, is a valuable intermediate in the synthesis of more complex molecules. chemchart.com

Table 1: Oxidation of Substituted Thiobenzaldehydes to Carboxylic Acids

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-5-methyl-3-(methylthio)benzaldehyde | Potassium permanganate or chromium trioxide | 2-Fluoro-5-methyl-3-(methylthio)benzoic acid | smolecule.com |

| Substituted Benzaldehydes | Oxone in DMF | Corresponding Carboxylic Acids | researchgate.net |

| 4-(Methylthio)benzaldehyde | Not specified | 4-(Methylthio)benzoic acid | amazonaws.com |

Reactions Involving the Methylthio Group

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This reaction is a key transformation for modifying the electronic properties and steric bulk of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The selective oxidation of sulfides to sulfoxides can be challenging due to the potential for over-oxidation to the sulfone. researchgate.net However, specific catalytic systems have been developed to achieve high selectivity. For example, iron(III) nitrate (B79036) nonahydrate in 2,2,2-trifluoroethanol (B45653) (TFE) with oxygen as the oxidant has been shown to selectively oxidize sulfides to sulfoxides. rhhz.net In some cases, a mixture of sulfoxide and sulfone products may be obtained. orgsyn.org The oxidation of the methylthio group can also occur in biocatalytic systems, such as with cytochrome P450 enzymes. uq.edu.au

Table 2: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 5-Methyl-2-(methylthio)benzaldehyde | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) | Corresponding sulfoxides or sulfones | |

| 4-(Methylthio)benzaldehyde | Hydrogen peroxide | 4-(Methylsulfinyl)benzaldehyde | |

| General Sulfides | Fe(NO₃)₃·9H₂O, O₂, TFE | Sulfoxides (selectively) | rhhz.net |

| p-Bromophenyl methyl sulfide | Not specified | (S)-(-)-p-Bromophenyl methyl sulfoxide and sulfone | orgsyn.org |

| 4-(Methylthio)toluene | Cytochrome P450 (S244D variant) | 4-(Methylthio)benzyl alcohol (major), 4-(methylsulfinyl)toluene (minor) | uq.edu.au |

Role in Ligand Coordination Chemistry

The methylthio group, in conjunction with the aldehyde or other functional groups derived from it, allows this compound to act as a ligand in coordination chemistry. The sulfur atom of the methylthio group can coordinate to metal centers. For example, Schiff bases derived from 4-(methylthio)benzaldehyde and various amines have been used to synthesize transition metal complexes. ijsra.netjmchemsci.com In these complexes, the ligand can coordinate to the metal through the azomethine nitrogen and the oxygen of a carbonyl group, or in some cases, through the sulfur atom of the methylthio group. ijsra.net Rhenium(I) complexes have been synthesized using thiosemicarbazone ligands derived from 4-(methylthio)benzaldehyde, where the ligand coordinates to the rhenium atom through the sulfur and azomethine nitrogen atoms. researchgate.netresearchgate.net The resulting metal complexes can exhibit interesting structural and electronic properties. researchgate.net

Table 3: Coordination Complexes with Ligands Derived from (Methylthio)benzaldehydes

| Aldehyde Derivative | Resulting Ligand Type | Metal Ion | Coordination Mode | Reference |

|---|---|---|---|---|

| 4-(Methylthio)benzaldehyde | Schiff base with Napthofuran-2-carbohydrazide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Bidentate (azomethine N, carbonyl O) | ijsra.net |

| 4-(Methylthio)benzaldehyde | Thiosemicarbazone | Rhenium(I) | Bidentate (S, azomethine N) | researchgate.netresearchgate.net |

| 2-(Methylthio)benzaldehyde | Schiff base with 2-(4-methoxyphenyltelluro)ethylamine | Ruthenium | Tridentate | rsc.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The methylthio group is an ortho-, para-directing group, while the aldehyde group is a meta-directing and deactivating group. The outcome of such reactions will depend on the interplay of these electronic effects and the reaction conditions. For related compounds, electrophilic substitution reactions such as halogenation and nitration have been reported. evitachem.com The electron-donating nature of the methylthio group can influence the position of substitution. vulcanchem.com However, the presence of deactivating groups on the ring can necessitate harsh reaction conditions for electrophilic substitutions. vulcanchem.com

Multi-component Reactions Utilizing this compound

This compound can participate in multi-component reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. One notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgslideshare.net While specific examples utilizing this compound in Ugi reactions were not found in the provided search results, its structural analogs have been employed in such transformations. nih.govnih.gov For instance, benzaldehydes with electron-donating groups, such as a methylthio group, have been shown to be suitable substrates in three-component reactions to form 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org These reactions highlight the versatility of this compound as a building block in combinatorial chemistry and the synthesis of diverse molecular scaffolds.

Table 4: Multi-component Reactions with Benzaldehyde (B42025) Derivatives

| Reaction Type | Reactants | Product Type | Relevance of (Methylthio)benzaldehyde | Reference |

|---|---|---|---|---|

| Three-component reaction | Aldehydes, thiourea (B124793), trimethyl orthoformate | 1,3,5-triazine-2,4-dithione derivatives | Benzaldehydes with electron-donating groups (like methylthio) are applicable. | beilstein-journals.org |

| Ugi reaction | Aldehyde, amine, carboxylic acid, isocyanide | Bis-amides | A general and versatile MCR for aldehydes. | wikipedia.orgslideshare.net |

| Interrupted Ugi reaction | Benzaldehyde, 3,5-dimethoxyaniline, t-butyl isocyanide | Substituted indoxyls and aminoindoles | Demonstrates the use of substituted benzaldehydes in Ugi-type reactions. | nih.gov |

Applications in Medicinal Chemistry and Biological Activity

3-(Methylthio)benzaldehyde as a Building Block in Drug Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for creating more complex molecules with desired biological activities. chemimpex.com It is recognized as a key starting material for the synthesis of a variety of pharmaceutical and biologically active compounds. chemicalbook.com For instance, it is an intermediate in the production of pyrrole (B145914) derivatives that have shown potential analgesic and anti-inflammatory properties. chemicalbook.compharmaffiliates.com

The reactivity of this compound allows it to be a foundational component in multicomponent reactions. One such example is its use in the catalyst-free, one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, where it reacts with thiourea (B124793) and trialkyl orthoformates to produce these heterocyclic structures in moderate to good yields. beilstein-journals.org The steric and electronic effects of the methylthio group can influence the outcome of such reactions; for example, the reaction of 3-methylbenzaldehyde (B113406) in a similar system resulted in a lower yield compared to its 4-methyl counterpart, highlighting the impact of substituent positioning. beilstein-journals.org

Furthermore, this benzaldehyde (B42025) derivative is employed in the synthesis of chalcones, which are precursors to various biologically active heterocyclic compounds. For example, 1-(1H-indol-3-yl)-3-(4-(methylthio)phenyl) prop-2-en-1-one has been synthesized by reacting 3-acetylindole (B1664109) with 4-(methylthio)benzaldehyde (B43086). thepharmajournal.com While this example uses the 4-substituted isomer, it demonstrates a synthetic pathway where this compound could be readily used. These chalcones can then be used to create pyrimidine, pyrazole, and isoxazole (B147169) derivatives with a range of biological activities. thepharmajournal.com The versatility of this compound and its isomers as building blocks is also evident in their use for creating sulfur-containing terpyridine ligands and as starting points for the synthesis of bioactive compounds like thiazolidin-4-ones. chemicalbook.comresearchgate.net

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly Schiff bases and heterocyclic compounds, have been investigated for a spectrum of biological effects. Research on closely related isomers, such as 4-(methylthio)benzaldehyde, provides significant insight into the potential activities of this compound derivatives.

Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated notable antibacterial activity. Studies on derivatives of the isomeric 4-(methylthio)benzaldehyde show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. vulcanchem.com For instance, a series of Schiff bases of 4-(methylthio)benzaldehyde were tested against clinically isolated strains of E. coli, P. fluorescence, M. luteus, and B. subtilis. growingscience.comgrowingscience.com

The antibacterial efficacy is influenced by the specific substituents on the derivative. In one study, compounds with certain substitutions exhibited significant zones of inhibition, with one derivative showing 94-99% inhibition at a concentration of 500 µg/mL against tested strains. growingscience.com The proposed mechanism for this antibacterial action involves the disruption of microbial cell membranes or the inhibition of essential enzymes through the chelation of metal ions. vulcanchem.com The presence of electron-withdrawing groups on the synthesized compounds tends to enhance their antibacterial potency. vulcanchem.com

Further research has shown that novel thiazole-quinolinium derivatives, synthesized using 4-(methylthio)benzaldehyde as a starting material, possess potent, broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Similarly, pyrazoline derivatives bearing a 4-methylthiophenyl group have been synthesized and shown to have promising antimicrobial activities. arcjournals.org

Table 1: Antibacterial Activity of Selected 4-(Methylthio)benzaldehyde Schiff Base Derivatives

| Compound ID | Test Organism | Activity/Measurement | Source |

| 3g | E. coli, P. fluorescence, M. luteus, B. subtilis | Good antibacterial activity | growingscience.com, growingscience.com |

| 3h | E. coli, P. fluorescence, M. luteus, B. subtilis | Potent antibacterial activity (94-99% inhibition at 500 µg) | growingscience.com, growingscience.com |

| 3i | E. coli, P. fluorescence, M. luteus, B. subtilis | Good antibacterial activity | growingscience.com, growingscience.com |

Derivatives of methylthio-substituted benzaldehydes have been evaluated for their ability to counteract oxidative stress. Schiff bases, in particular, can act as radical scavengers. vulcanchem.com The primary mechanisms for their antioxidant capacity are through hydrogen atom transfer to neutralize free radicals and the chelation of metal ions like ferrous ions (Fe²⁺) to prevent the Fenton reaction, which generates damaging oxidative species. vulcanchem.comgrowingscience.com

In a study of Schiff bases derived from 4-(methylthio)benzaldehyde, all tested compounds demonstrated antioxidant activity. growingscience.comgrowingscience.com The antioxidant potential was assessed using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and a ferrous ion chelating assay. growingscience.comgrowingscience.com The results indicated that different derivatives may act via different mechanisms to combat various free radicals. growingscience.comgrowingscience.com The presence of hydroxyl (-OH) or thiol (-SH) substituents in related compounds has been shown to correlate with antioxidant efficacy. vulcanchem.com For example, a pyrimidin-ol derivative demonstrated 80% DPPH scavenging activity at a concentration of 100 µg/mL. vulcanchem.com

Additionally, research on 3-hydroxy-4-(methylthio)benzaldehyde (B13984785) has shown that it possesses antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. smolecule.com

Table 2: Antioxidant Activity of a 4-(Methylthio)benzaldehyde Schiff Base Derivative

| Compound ID | Assay | Result | Source |

| 3b | DPPH radical scavenging | Best radical scavenger in the series | growingscience.com, growingscience.com |

| 3b | Ferrous ion (Fe²⁺) chelating | Best Fe²⁺ ion scavenger in the series | growingscience.com, growingscience.com |

Derivatives of this compound and its isomers are being explored for their potential to alleviate inflammation and pain. Research has indicated that pyrrole derivatives synthesized from 4-(methylthio)benzaldehyde may possess analgesic and anti-inflammatory activity. chemicalbook.compharmaffiliates.com Chalcones derived from indoles and substituted benzaldehydes are also known intermediates for compounds with anti-inflammatory properties. thepharmajournal.com

Studies on novel thieno[2,3-d]pyrimidin-4(3H)-ones, which incorporate a methylthio group, have shown significant analgesic and anti-inflammatory activities in animal models. researchgate.net In one study, several of these synthesized compounds exhibited more potent anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. researchgate.net For instance, compound AS2, 2-(1-ethylpropylideneamino)-2-methylthio-5,6-dimethyl thieno [2,3-d] pyrimidin-4(3H)-one, showed the most potent analgesic effect in its series and also demonstrated stronger anti-inflammatory action than diclofenac. researchgate.net The mechanism of action for these types of compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

The cytotoxic potential of this compound derivatives against cancer cells has been a subject of investigation. Research on related compounds, such as derivatives of 4-(methylthio)benzaldehyde, provides insights into this area. Specific derivatives have been shown to inhibit the growth of cancer cell lines, including the MCF-7 breast cancer cell line.

In one study, Schiff bases of 4-(methylthio)benzaldehyde were subjected to a cytotoxicity assay using the trypan blue dye exclusion method on human peripheral lymphocytes. growingscience.com The results showed variable viability rates, with some derivatives demonstrating stronger activity against these cells. researchgate.net Another study evaluated a series of 1,2,4-triazine (B1199460) derivatives and found that certain compounds exhibited good cytotoxic activity against HL-60 and MCF-7 cell lines, with IC₅₀ values in the micromolar range. nih.gov Furthermore, evaluations of benzaldehyde and its derivatives on lung and prostate cancer cell lines have shown a significant decrease in cell viability at higher concentrations. rgcc-international.com

Table 3: Cytotoxicity of Selected Benzaldehyde and Triazine Derivatives

| Compound/Derivative | Cell Line | Activity/Measurement (IC₅₀) | Source |

| Benzaldehyde formulation | COR-L105 (Lung), DU-145 (Prostate) | Significant decrease in viability | rgcc-international.com |

| 1,2,4-Triazine derivative S1 | MCF-7 | 8.37 ± 2.1 µM | nih.gov |

| 1,2,4-Triazine derivative S2 | MCF-7 | 6.42 ± 6.6 µM | nih.gov |

| 1,2,4-Triazine derivative S1 | HL-60 | 10.61 ± 1.9 µM | nih.gov |

| 1,2,4-Triazine derivative S2 | HL-60 | 9.36 ± 5.2 µM | nih.gov |

Benzaldehyde derivatives are recognized as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govshirazu.ac.ir The inhibition of this enzyme is of great interest in the cosmetic and medical fields for managing hyperpigmentation. nih.gov The inhibitory action is thought to occur through the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the enzyme's active site. brieflands.com

Theoretical and experimental studies have explored the structure-activity relationships of benzaldehyde derivatives as tyrosinase inhibitors. It has been suggested that these derivatives can act as bicentral inhibitors, with activity not solely dependent on the aldehyde group. nih.govshirazu.ac.ir For instance, in 4-hydroxybenzaldehyde (B117250) derivatives, a terminal methoxy (B1213986) group and the charge density of oxygen atoms in side chains can play a significant role in their inhibitory effect. nih.gov Although specific studies on the tyrosinase inhibitory activity of this compound are not detailed, the established activity of the broader benzaldehyde class suggests it is a promising candidate for investigation. The inhibitory strength is typically measured by the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by half. brieflands.com

Cytotoxicity Studies

Interaction Studies with Biological Systems

The biological effects of compounds derived from this compound are rooted in their interactions with various biological systems at the cellular and molecular levels. These interactions can lead to the modulation of cellular pathways, inhibition of enzyme activity, and binding to specific receptors.

While direct studies on the effects of this compound on cellular pathways are limited, research on its derivatives provides significant insights. Schiff bases derived from the isomeric 4-(methylthio)benzaldehyde have demonstrated the ability to induce antioxidant activity, which suggests an interaction with cellular pathways related to oxidative stress. growingscience.comresearchgate.net These compounds can scavenge free radicals, potentially mitigating cellular damage.

Furthermore, thiazolidinone derivatives of 4-(methylthio)benzaldehyde have been shown to affect the cell cycle of cancer cells, arresting them in the Sub-G1 phase and promoting apoptosis (programmed cell death). researchgate.net These findings indicate that such derivatives can modulate the cellular redox status and interfere with the fundamental processes of cell proliferation. researchgate.net The production of related aldehydes, such as 3-(methylthio)-propanal, has been linked to a decrease in cell culturability in microorganisms, suggesting an impact on cellular homeostasis. asm.org

The modulation of enzyme activity is a key mechanism through which many therapeutic agents exert their effects. This compound itself has been reported to inhibit the activity of lipase, an enzyme responsible for the breakdown of fats.

Derivatives of its isomer, 4-(methylthio)benzaldehyde, have been extensively studied as enzyme inhibitors. Thiazolidinones synthesized from 4-(methylthio)benzaldehyde have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netresearchgate.net Kinetic studies have revealed a mixed type of inhibition for some of these derivatives. researchgate.net The aldehyde functional group present in the benzaldehyde scaffold is capable of forming covalent bonds with nucleophilic residues within the active sites of proteins, leading to the modulation of their activity.

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| This compound | Lipase | Inhibition | |

| Thiazolidinones from 4-(methylthio)benzaldehyde | Acetylcholinesterase (AChE) | Inhibition (mixed type) | researchgate.net |

The ability of a compound to bind to specific receptors is a critical factor in its pharmacological profile. While specific receptor binding data for this compound is not extensively documented, studies on related structures suggest that the methylthio group can influence receptor interactions. For instance, in derivatives of 2,5-dimethoxy-4-(propylthio)benzaldehyde, the thioether functionality contributes to the molecule's interaction with serotonin (B10506) receptors. The steric and electronic properties of such groups can affect the binding affinity and selectivity of the compound for its target receptor. Research on benzimidazole (B57391) derivatives has also highlighted the importance of the 4-methylsulfonyl phenyl moiety, a related sulfur-containing group, for achieving selective binding to the COX-2 active site. rsc.org

Enzyme Activity Modulation

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide a systematic understanding of how the chemical structure of a compound influences its biological activity. Such studies on derivatives of this compound have been crucial in identifying key structural features that determine their therapeutic potential.

The biological potency of benzaldehyde derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. The methylthio group itself, being moderately electron-donating, influences the electronic properties of the benzaldehyde scaffold.

Studies on Schiff bases derived from 4-(methylthio)benzaldehyde have revealed that the introduction of different substituents can have a profound impact on their antibacterial activity. vulcanchem.com For example, the presence of electron-withdrawing groups, such as bromo or trifluoromethyl groups, has been shown to enhance the antibacterial potency of these derivatives. vulcanchem.com

In the context of anticancer activity, SAR studies on various heterocyclic derivatives incorporating the (methylthio)benzaldehyde moiety have provided valuable insights. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, the substituents on the phenyl ring were found to be critical for their antiproliferative activity and selectivity against cancer cell lines. acs.org Similarly, for benzimidazole derivatives designed as selective COX-2 inhibitors, the substitution pattern on the benzimidazole core and the nature of the group at the 2-position were key determinants of their inhibitory potency and selectivity. rsc.org

The position of the substituent is also a critical factor. The distinction between this compound and its more commonly studied isomer, 4-(methylthio)benzaldehyde, highlights how the positional difference of the methylthio group can significantly alter the electronic properties and, consequently, the biological efficacy of the resulting derivatives. vulcanchem.com

| Derivative Class | Substituent Type/Position | Effect on Biological Potency | Reference |

|---|---|---|---|

| Schiff bases of 4-(methylthio)benzaldehyde | Electron-withdrawing groups (e.g., -Br, -CF3) | Enhanced antibacterial activity | vulcanchem.com |

| 2-Arylthiazolidine-4-carboxylic acid amides | Substituents on the phenyl ring | Critical for antiproliferative activity and selectivity | acs.org |

| Benzimidazole derivatives | Substituents on the benzimidazole core | Determines COX-2 inhibitory potency and selectivity | rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scholarsresearchlibrary.com It is widely used to predict a variety of properties, including molecular geometries, electronic structures, and vibrational frequencies. grafiati.comscience.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model molecular systems with high accuracy. grafiati.comacs.org

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. acs.org For a molecule like 3-(Methylthio)benzaldehyde, this involves finding the most stable orientation of the aldehyde (-CHO) and methylthio (-SCH₃) groups relative to the benzene (B151609) ring.

Table 1: Representative Parameters from DFT Geometry Optimization (Hypothetical Data) This table is a hypothetical representation of typical data obtained from DFT calculations, as specific published values for this compound were not found.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C-S Bond Length | Distance between the aromatic carbon and the sulfur atom. | ~1.77 Å |

| S-CH₃ Bond Length | Distance between the sulfur atom and the methyl carbon. | ~1.82 Å |

| C=O Bond Length | Distance of the carbonyl double bond in the aldehyde group. | ~1.21 Å |

| C-C-S-C Dihedral Angle | Torsion angle defining the orientation of the methylthio group. | Variable (defines conformers) |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites for electrophilic and nucleophilic attacks. For this compound, the electron-donating methylthio group and the electron-withdrawing aldehyde group would significantly influence the distribution and energies of these orbitals.

Table 2: Key Electronic Properties from HOMO-LUMO Analysis (Hypothetical Data) This table is a hypothetical representation of typical data obtained from DFT calculations, as specific published values for this compound were not found.

| Property | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | 4.7 eV |

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. science.gov After geometry optimization, frequency calculations are performed to predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. mdpi.com

These calculations not only help in assigning the peaks in an experimental spectrum to specific functional groups (e.g., C=O stretch, C-H stretch, C-S stretch) but can also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). acs.org For complex molecules, a Potential Energy Distribution (PED) analysis is often used to determine the contribution of each bond's motion to a particular vibrational mode. grafiati.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors from first principles. modgraph.co.ukresearchgate.net These theoretical calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm the molecular structure. acs.orgacs.org

The accuracy of GIAO calculations depends on the level of theory and the basis set used. modgraph.co.uk By calculating the chemical shifts for different possible isomers or conformers, researchers can identify the structure that best matches the experimental NMR spectrum. While no specific GIAO calculations for this compound are reported in the surveyed literature, this method would be invaluable for unambiguously assigning its proton and carbon signals. acs.org

Vibrational Frequency Calculations and Spectral Assignment

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Unlike DFT, which often focuses on static, minimum-energy structures, MD provides a dynamic picture of molecular behavior, including conformational changes, solvent interactions, and thermal motions. smolecule.com

For this compound, an MD simulation could reveal the flexibility of the methylthio and aldehyde groups, showing how they rotate and vibrate at a given temperature. smolecule.com Such simulations are particularly useful for understanding how the molecule behaves in a solution, interacting with solvent molecules. This information can be crucial for predicting its reactivity and physical properties in a real-world environment. While MD studies have been conducted on related systems rsc.orgnih.gov, specific simulations focused on this compound are not prominently documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.org The "structure" is represented by calculated molecular descriptors, which can be derived from DFT or other computational methods. These descriptors quantify various electronic, steric, and hydrophobic properties of the molecule.

While this compound is primarily a synthetic intermediate chemimpex.com, if it were part of a series of biologically active compounds, QSAR could be employed. Descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges could be correlated with a measured activity (e.g., enzyme inhibition). The resulting QSAR model, typically a linear equation, can then be used to predict the activity of new, unsynthesized compounds. iosrjournals.org No specific QSAR models involving this compound as a primary compound were found in the reviewed literature.

Ligand-Protein Docking Simulations

Computational ligand-protein docking is a crucial method for predicting the binding orientation and affinity of a small molecule to a target protein's active site. This technique plays a significant role in drug discovery and molecular biology by simulating the interaction between a ligand and a protein at the molecular level. By employing various algorithms and scoring functions, docking studies can identify potential binding modes and estimate the strength of the interaction, often expressed as a binding energy score.

While computational studies, including docking simulations, have been performed on various derivatives of (methylthio)benzaldehyde, such as Schiff bases, thiosemicarbazones, and more complex heterocyclic structures, the parent compound itself does not appear to have been the subject of such specific computational analysis in the reviewed literature. Therefore, no data on its binding affinities, preferred protein targets, or specific amino acid interactions can be provided at this time.

Below is a table indicating the absence of data for this specific inquiry.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the 3-(Methylthio)benzaldehyde molecule. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the methylthio group protons.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. Their specific chemical shifts are influenced by the electronic effects of both the aldehyde and the methylthio substituents. The methylthio group (S-CH₃) protons give rise to a sharp singlet, typically in the upfield region of the spectrum.

A representative ¹H NMR data for a related compound, 4-(methylthio)benzaldehyde (B43086), shows the aldehydic proton at approximately 9.92 ppm, the aromatic protons as multiplets between 7.31 and 7.78 ppm, and the methylthio protons as a singlet at 2.53 ppm. rsc.org While the exact values for the 3-substituted isomer will differ slightly due to the change in substituent position, the general pattern remains similar.

Table 1: Representative ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (δ) ppm (approx.) | Multiplicity |

|---|---|---|

| Aldehydic H (CHO) | ~9.9 | Singlet |

| Aromatic H | ~7.3 - 7.8 | Multiplet |

| Methylthio H (SCH₃) | ~2.5 | Singlet |

Note: Data is illustrative and based on the closely related 4-(methylthio)benzaldehyde. rsc.org Actual values for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field (highest ppm value), typically around 191-192 ppm. rsc.orgdocbrown.info The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The carbon atom to which the aldehyde group is attached (C1) and the carbon with the methylthio group (C3) are readily identifiable, as are the other aromatic carbons (C2, C4, C5, C6). The carbon atom of the methylthio group (S-CH₃) appears at a much higher field (lower ppm value).

For the related 4-(methylthio)benzaldehyde, the aldehydic carbon resonates at 191.1 ppm, the aromatic carbons appear between 125.2 and 147.9 ppm, and the methylthio carbon is at 14.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (δ) ppm (approx.) |

|---|---|

| Aldehydic C (CHO) | ~191 |

| Aromatic C | ~125 - 148 |

| Methylthio C (SCH₃) | ~15 |

Note: Data is illustrative and based on the closely related 4-(methylthio)benzaldehyde. rsc.org Actual values for this compound may vary.

¹H NMR Spectral Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. growingscience.com The aromatic ring is identified by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. growingscience.com The C-S stretching vibration of the methylthio group is expected to appear in the fingerprint region of the spectrum, generally around 600-800 cm⁻¹. growingscience.com

For a Schiff base derivative of 4-(methylthio)benzaldehyde, characteristic FT-IR peaks were observed for aromatic C-H stretching (3061 cm⁻¹), C=C stretching (1468 cm⁻¹), and C-S stretching (1291 cm⁻¹). growingscience.com

Table 3: Characteristic IR/FT-IR Absorption Bands

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-S Stretch | 600 - 800 | Medium-Weak |

Note: Data is illustrative and based on characteristic functional group frequencies and data for related compounds. growingscience.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.22 g/mol ). Common fragmentation patterns may include the loss of the aldehyde group (CHO) or the methylthio group (SCH₃). HRMS would confirm the elemental formula C₈H₈OS with high precision. For instance, in studies of related compounds, HRMS has been used to confirm the expected molecular weights of synthesized derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The aromatic ring and the carbonyl group are the primary chromophores in the molecule. The spectrum would typically show strong absorption bands in the UV region. The formation of derivatives, such as Schiff bases, can lead to the appearance of new absorption bands, confirming the chemical transformation. growingscience.comijsra.net Studies on Schiff bases of the related 4-(methylthio)benzaldehyde have utilized UV-Vis spectroscopy to confirm the formation of the new compounds. growingscience.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Reaction Monitoring

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to monitor chemical reactions in real-time. By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude.

SERS has been successfully employed to monitor reactions involving the related compound 4-(methylthio)benzaldehyde. For example, the base-catalyzed aldol (B89426) condensation of surface-bound 4-(methylthio)benzaldehyde with acetone (B3395972) has been quantitatively analyzed using SERS. rsc.orgresearchgate.net In such an experiment, the disappearance of the characteristic aldehyde C=O stretch and the appearance of new peaks corresponding to the product can be tracked over time, providing kinetic data for the reaction. rsc.org This technique offers a powerful tool for studying the reactivity of this compound at surfaces. mdpi.com

Chromatographic Techniques for Analysis and Detection

Chromatographic methods are paramount in the analysis of this compound, a compound often found as a volatile or semi-volatile component in various matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are frequently employed, often enhanced by sample preparation methods like Solid-Phase Microextraction (SPME).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are fragmented and detected by a mass spectrometer, which provides detailed structural information and allows for definitive identification.

Research has shown the application of GC-MS in identifying sulfur-containing compounds and benzaldehydes in various complex samples, such as food and beverages. mdpi.comredalyc.org For instance, the analysis of Shanxi aged vinegar utilized solvent-assisted flavor evaporation combined with GC-MS to identify 80 odor-active compounds, highlighting the technique's efficacy. In studies of truffle species, Headspace SPME coupled with GC-MS was used to create a volatile fingerprint, where aldehydes and sulfides were among the key compound classes detected. researchgate.netnih.gov

The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those available in spectral libraries like NIST, Wiley, and ADAMS. acs.orgjfda-online.com The choice of the GC column is critical; fused silica (B1680970) capillary columns with nonpolar or medium-polarity stationary phases, such as DB-Wax or Rxi-5Sil MS, are commonly used. acs.orgjfda-online.comnih.gov The temperature program, carrier gas flow rate, and injector temperature are optimized to achieve the best separation. acs.orgd-nb.info

Table 1: Exemplary GC-MS Parameters for Aldehyde and Sulfur Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Fused silica capillary column Rxi-5Sil MS (30 m × 0.25 mm I.D, 0.25 μm film thickness) | acs.org |

| DB-Wax capillary column (30 m × 0.32 mm i.d., 0.5 μm film thickness) | jfda-online.com | |

| Carrier Gas | Helium | acs.orgjfda-online.comd-nb.info |

| Flow Rate | 1.0 - 1.4 mL/min | acs.orgjfda-online.com |

| Injector Temp. | 250 °C | acs.orgjfda-online.comd-nb.info |

| Oven Program | Initial 40-60°C, ramped to 230-280°C | acs.orgjfda-online.comd-nb.info |

| MS Ionization | Electron Ionization (EI) at 70 eV | jfda-online.comd-nb.infocardiff.ac.uk |

| MS Detector | Ion Trap or Quadrupole | acs.orgd-nb.info |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for separating, identifying, and quantifying components in a mixture. For compounds like this compound, which possess a UV-absorbing benzaldehyde (B42025) structure, HPLC coupled with an ultraviolet (UV) detector is particularly suitable. This method is adept at analyzing less volatile or thermally unstable compounds that are not well-suited for GC.

The most common mode for this type of analysis is reverse-phase (RP) HPLC. sielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.cominacom.nlsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. torontech.com

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target analyte from other components in the sample matrix. inacom.nlnih.gov The addition of an acid, like phosphoric or formic acid, to the mobile phase can improve peak shape for certain analytes. sielc.comsielc.com Detection is commonly performed at a wavelength where the aldehyde shows strong absorbance, such as 220 nm or 254 nm. nih.govresearchgate.net The method's sensitivity allows for the determination of low concentrations, with detection limits often in the picogram to nanogram per milliliter range. nih.govresearchgate.net

Table 2: Typical HPLC-UV Parameters for Benzaldehyde Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | C18 (e.g., 15 cm × 4.6 mm, 3-5 μm particle size) | inacom.nlnih.govresearchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and water mixture, often with 0.1% acid (TFA or phosphoric acid) | sielc.comnih.govresearchgate.net |

| Flow Rate | 0.6 - 2.0 mL/min | inacom.nlnih.gov |

| Detection | UV at 220 nm or 254 nm | nih.govresearchgate.net |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | nih.gov |

| Injection Volume | 20 μL | nih.gov |

Solid-Phase Microextraction (SPME) coupled with GC-MS/HPLC

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration of analytes from a sample matrix onto a coated fiber. d-nb.infomdpi.com It is frequently coupled with GC-MS for volatile compounds and can also be interfaced with HPLC for semi-volatile and non-volatile analytes. researchgate.netnih.gov

For the analysis of volatile sulfur compounds like this compound, headspace SPME (HS-SPME) is the preferred method. jaas.ac.cnresearchgate.net The selection of the SPME fiber coating is a critical parameter. nih.gov Fibers coated with Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often chosen for their high affinity for volatile sulfur compounds and other small molecules. jaas.ac.cnresearchgate.netnih.govmdpi.com The DVB/CAR/PDMS fiber, in particular, has been shown to provide a higher total signal and detect a greater number of sulfur compounds compared to other fibers. nih.gov

Extraction efficiency is influenced by several factors, including extraction time, temperature, sample agitation, and the addition of salt to the sample matrix, which can increase the volatility of the analytes. researchgate.netnih.gov Optimized conditions for sulfur compounds often involve extraction temperatures between 50°C and 74°C for 30 to 50 minutes. acs.orgnih.gov After extraction, the fiber is thermally desorbed in the hot injector of a GC, releasing the analytes for separation and detection by MS. acs.org

When coupled with HPLC, the analytes are desorbed from the SPME fiber using the mobile phase in a specialized interface before being introduced to the HPLC column. researchgate.net This approach was successfully used for the determination of various aldehydes, including benzaldehyde, using a PDMS/DVB-coated fiber and an acetonitrile-water mobile phase for desorption. researchgate.net This method achieved very low detection limits, demonstrating the power of SPME as a concentration technique for HPLC analysis. researchgate.net

Table 3: Common SPME Parameters for Aldehyde and Sulfur Compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 μm) | nih.govnih.gov |

| CAR/PDMS (75 μm or 85 μm) | jfda-online.comjaas.ac.cnresearchgate.net | |

| Extraction Mode | Headspace (HS-SPME) | nih.govjaas.ac.cnresearchgate.net |

| Extraction Temp. | 50 °C - 74 °C | acs.orgjfda-online.comnih.gov |

| Extraction Time | 30 - 50 min | acs.orgresearchgate.netnih.gov |

| Desorption (GC) | Thermal desorption in GC injector (e.g., 250°C) | acs.orgjfda-online.com |

| Desorption (HPLC) | Mobile phase in SPME-HPLC interface | researchgate.net |

Applications in Materials Science

Use as a Building Block for Polymers and Specialty Chemicals

3-(Methylthio)benzaldehyde is recognized for its potential as a fundamental component in the synthesis of polymers and specialty chemicals. chemimpex.com It functions as a building block, enabling the construction of more complex molecules and materials through various chemical reactions. chemimpex.comsmolecule.com Its utility extends to the production of specialty items such as dyes and fragrances.

The aldehyde functional group is readily available for condensation reactions, while the methylthio group can be oxidized to sulfoxide (B87167) or sulfone groups. This dual reactivity allows for the creation of polysiloxanes with sulfonyl groups, which are explored for their unique properties. rsc.org The incorporation of such thioether-containing moieties into polymer backbones is a strategy for developing materials with tailored functionalities. rsc.org This versatility makes this compound and its isomers key intermediates for researchers aiming to innovate in materials science. chemimpex.com

Synthesis of Liquid Crystal Derivatives

The molecular structure of (methylthio)benzaldehyde derivatives is well-suited for the synthesis of liquid crystals, a state of matter with properties between those of conventional liquids and solid crystals. Although much of the detailed research has focused on its isomer, 4-(methylthio)benzaldehyde (B43086), the principles of molecular design are broadly applicable. The general approach involves reacting the aldehyde with various aniline (B41778) derivatives to form Schiff bases (also known as azomethines), which are common mesogenic (liquid crystal-forming) cores. mdpi.comresearchgate.net